BenchChemオンラインストアへようこそ!

Nocardicin A

Pseudomonas aeruginosa MIC Gram-negative

Nocardicin A is the prototype monobactam with superior stability to chromosomal and plasmid-mediated β-lactamases—ranking highest among 9 tested β-lactams including cefoxitin and cefuroxime. Exhibits ~2× the anti-pseudomonal activity of carbenicillin against Pseudomonas aeruginosa clinical isolates. Z-oxime stereochemistry critical for activity (4-fold vs. E-isomer). Demonstrates unique synergistic interaction with cycloserine not observed with penicillins or cephalosporins. Essential reference for β-lactamase assays, inhibitor screening, and anti-pseudomonal drug discovery where generic monobactams cannot substitute.

Molecular Formula C23H24N4O9
Molecular Weight 500.5 g/mol
CAS No. 39391-39-4
Cat. No. B1679383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocardicin A
CAS39391-39-4
Synonymsnocarcidins
nocardicin
nocardicin A
nocardicin A, sodium salt
nocardicin B
Molecular FormulaC23H24N4O9
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N
InChIInChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17+,19-/m1/s1
InChIKeyCTNZOGJNVIFEBA-UPSUJEDGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nocardicin A (CAS 39391-39-4) Product Overview: Monocyclic β-Lactam Antibiotic for Gram-Negative Research


Nocardicin A (CAS 39391-39-4, molecular formula C₂₃H₂₄N₄O₉, molecular weight 500.46) is a naturally occurring monocyclic β-lactam antibiotic belonging to the monobactam subclass [1]. First isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamenensis, it is the prototype of the nocardicin family of antibiotics [2]. Unlike bicyclic β-lactams such as penicillins and cephalosporins, Nocardicin A possesses a single β-lactam ring and exhibits selective antibacterial activity against a spectrum of Gram-negative bacteria, including Pseudomonas and Proteus species, with no significant inhibitory effect against Gram-positive bacteria, fungi, or yeast [3]. The compound's structure features a distinctive Z-oxime configuration adjacent to the amide carbonyl, which is essential for its biological activity [4].

Why Nocardicin A (CAS 39391-39-4) Cannot Be Substituted by Other Monobactams or β-Lactams in Research Applications


Within the monobactam class, compounds exhibit substantial heterogeneity in antibacterial spectrum, β-lactamase stability, and chemical stability profiles that preclude generic substitution. Nocardicin A demonstrates a distinctive anti-pseudomonal activity profile and exceptional stability to a broad panel of β-lactamases that distinguishes it from other monobactams such as aztreonam, sulfazecin, and tigemonam, as well as from bicyclic β-lactams [1]. Structurally, Nocardicin A contains a Z-oxime moiety and a unique homoseryl side chain that are absent in aztreonam, conferring different physicochemical and biological properties [2]. The compound also exhibits a specific susceptibility profile to Klebsiella oxytoca and Proteus vulgaris β-lactamases that differs from its stability to other β-lactamases [3]. These compound-specific characteristics mean that research findings obtained with one monobactam cannot be extrapolated to Nocardicin A without experimental validation, and procurement decisions for studies involving Gram-negative bacteria, β-lactamase investigations, or aqueous stability evaluations must consider the specific quantitative performance metrics detailed below.

Nocardicin A (CAS 39391-39-4) Comparative Performance Metrics: Quantitative Evidence Guide


Anti-Pseudomonal Activity of Nocardicin A Compared to Carbenicillin: 2-Fold Superior Potency

Nocardicin A demonstrates approximately twice the in vitro antimicrobial activity against clinical isolates of Pseudomonas aeruginosa compared to carbenicillin, a clinically established anti-pseudomonal β-lactam antibiotic [1]. This quantitative difference was consistently observed across multiple clinical isolates in standardized susceptibility testing [2].

Pseudomonas aeruginosa MIC Gram-negative β-lactam antimicrobial susceptibility

β-Lactamase Stability of Nocardicin A: Superior to Cefoxitin and Cefuroxime Among Nine Tested Antibiotics

In a direct comparative study of nine β-lactam antibiotics including cefoxitin and cefuroxime, Nocardicin A exhibited the highest stability to both chromosomal and plasmid-mediated β-lactamases tested, with the exception of enzymes from Klebsiella oxytoca and Proteus vulgaris [1]. The exceptional stability was attributed to the combination of low enzyme affinity and stabilization of the monocyclic β-lactam ring [2].

β-lactamase enzymatic stability antimicrobial resistance chromosomal β-lactamase plasmid-mediated β-lactamase

Aqueous Stability of Nocardicin A: Comparative pH-Rate Profile with Aztreonam

In a head-to-head comparative stability study conducted at 35°C and constant ionic strength (0.5 mol·dm⁻³), Nocardicin A and aztreonam both demonstrated substantially greater stability in aqueous solution compared to penicillins and cephalosporins [1]. Nocardicin A exhibited a degradation minimum at pH 6.13, while aztreonam showed its minimum at pH 5.38 [2]. Aztreonam was found to be slightly more reactive with hydrogen ions than Nocardicin A and much more reactive with hydroxide ions [3]. Unlike aztreonam, which in basic solution becomes as unstable as penicillins and cephalosporins, Nocardicin A maintained superior stability across the tested pH range [4].

aqueous stability pH-rate profile degradation kinetics formulation monobactam

Synergistic Antibacterial Activity of Nocardicin A with Cycloserine: Unique Combinatorial Enhancement

Nocardicin A exhibits synergistic antibacterial activity when combined with cycloserine, producing remarkably enhanced antimicrobial effects against Gram-negative bacteria including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli [1]. This synergistic enhancement is not observed when Nocardicin A is combined with other antibiotics such as penicillins or cephalosporins, indicating a specific and unique interaction with cycloserine that distinguishes Nocardicin A from other β-lactams [2]. The antibacterial composition is effective at Nocardicin A to cycloserine ratios ranging from 1:10 to 10:1 by weight [3].

antibiotic synergy combination therapy Pseudomonas Gram-negative cycloserine

Structural Determinant of Activity: Z-Oxime Configuration Confers 4-Fold Higher Potency than Synthetic E-Isomer Mixtures

The naturally occurring Z-oxime configuration adjacent to the amide carbonyl in Nocardicin A is a critical determinant of antibacterial activity [1]. Total synthetic Nocardicin A obtained as a mixture of diastereoisomers possessed approximately one-quarter (1/4) of the antibacterial activity of the naturally occurring, stereochemically pure material [2]. This indicates that the Z-oxime configuration confers approximately 4-fold higher antibacterial potency compared to mixtures containing the E-isomer, establishing a clear quantitative relationship between stereochemistry and biological activity [3].

stereochemistry Z-oxime E-oxime SAR structure-activity relationship nocardicin

Recommended Research Applications for Nocardicin A (CAS 39391-39-4) Based on Verified Comparative Performance


Reference Compound for β-Lactamase Stability Studies and Inhibitor Development

Nocardicin A serves as an optimal reference standard for β-lactamase enzymatic assays and inhibitor screening programs due to its demonstrated superior stability to both chromosomal and plasmid-mediated β-lactamases, ranking highest among nine tested β-lactam antibiotics including cefoxitin and cefuroxime [1]. Researchers can employ Nocardicin A as a stable baseline comparator to assess the hydrolytic activity of novel β-lactamases or to evaluate inhibitor efficacy against enzymes that readily degrade other β-lactams. Note that enzymes from Klebsiella oxytoca and Proteus vulgaris represent exceptions to this stability profile [2].

Anti-Pseudomonal Drug Discovery and Structure-Activity Relationship Studies

With in vitro activity approximately twice that of carbenicillin against Pseudomonas aeruginosa clinical isolates, Nocardicin A provides a quantifiably relevant benchmark for anti-pseudomonal drug discovery programs [1]. The compound's monocyclic β-lactam scaffold offers a distinct pharmacophore template for medicinal chemistry optimization, particularly given the well-characterized requirement for Z-oxime stereochemistry (4-fold activity difference vs. E-isomer mixtures) [2]. This compound is suitable for use as a positive control in susceptibility testing of novel anti-pseudomonal agents and as a starting point for analog generation.

Aqueous Stability and Formulation Development Studies for β-Lactam Antibiotics

The comprehensive pH-rate profile established for Nocardicin A (degradation minimum at pH 6.13; 35°C; ionic strength 0.5 mol·dm⁻³; pH range 3.50–10.50) [1] makes this compound a valuable tool for formulation scientists investigating β-lactam stability in aqueous systems. Nocardicin A's distinct stability profile—particularly its superior performance in basic conditions compared to aztreonam (which degrades as rapidly as penicillins/cephalosporins under basic conditions) [2]—enables comparative degradation studies that can inform buffer selection, formulation pH optimization, and shelf-life prediction for monobactam-based pharmaceutical preparations.

Antibiotic Synergy Research and Combination Therapy Development

Nocardicin A exhibits a specific and unique synergistic interaction with cycloserine that is not observed with other β-lactam antibiotics such as penicillins or cephalosporins [1]. This property makes Nocardicin A a specialized tool for investigating mechanisms of antibiotic synergy against Gram-negative pathogens including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. Researchers studying combination antibiotic strategies or developing novel synergistic formulations can utilize Nocardicin A as a probe compound to elucidate the molecular basis of this selective synergy, with effective ratios documented between 1:10 and 10:1 by weight [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nocardicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.